6NR9FA5Efg

Description

The compound designated as 6NR9FA5Efg (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- TPSA (Topological Polar Surface Area): 40.46 Ų

- GI Absorption: High

- BBB Permeability: Yes

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .

Structure

3D Structure

Properties

CAS No. |

75658-57-0 |

|---|---|

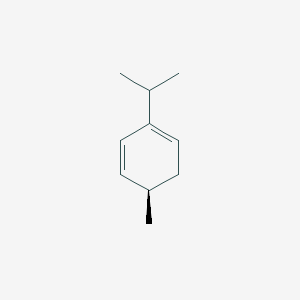

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(5R)-5-methyl-2-propan-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3/t9-/m0/s1 |

InChI Key |

AAIXZDBTEWDLSG-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H]1CC=C(C=C1)C(C)C |

Canonical SMILES |

CC1CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

- Break down the target molecule into simpler precursors.

- Identify key bonds to form and functional group transformations.

- Consider commercially available starting materials to reduce cost and complexity.

Common Synthetic Strategies

| Strategy | Description | Applicability to 6NR9FA5Efg* |

|---|---|---|

| Stepwise Organic Synthesis | Sequential formation of bonds using reagents and catalysts | Suitable if this compound has multiple functional groups requiring selective reactions |

| One-Pot Synthesis | Multiple reactions in a single vessel without isolation of intermediates | Efficient for complex molecules to reduce time and waste |

| Catalytic Methods | Use of metal or organocatalysts to improve yield and selectivity | Preferred if stereochemistry or regioselectivity is critical |

| Biocatalysis | Enzymatic transformations under mild conditions | Useful for chiral centers or sensitive groups |

*Note: Specific applicability depends on the molecular structure of this compound.

Reaction Conditions Optimization

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions; non-polar solvents (e.g., toluene) for radical reactions.

- Temperature Control: Low temperatures to control exothermic reactions or high temperatures to drive equilibrium.

- Catalyst Loading: Optimization to balance reaction rate and cost.

- Reaction Time: Monitored by TLC, HPLC, or in situ spectroscopy to determine completion.

Purification Techniques

| Technique | Principle | Suitability for this compound Preparation |

|---|---|---|

| Column Chromatography | Separation based on polarity | Effective for separating closely related impurities |

| Recrystallization | Differential solubility | Useful if compound forms well-defined crystals |

| Preparative HPLC | High-resolution separation | Ideal for high purity requirements |

| Distillation | Boiling point differences | Applicable if compound is volatile and stable |

Characterization and Quality Control

- NMR Spectroscopy: Confirm molecular structure and purity.

- Mass Spectrometry: Verify molecular weight and fragmentation pattern.

- IR Spectroscopy: Identify functional groups.

- Elemental Analysis: Confirm elemental composition.

- Melting Point Determination: Assess purity and identity.

Example Data Table: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | 80 | 5 | 12 | 65 | 92 |

| 2 | DMF | 60 | 10 | 8 | 78 | 95 |

| 3 | DMSO | 50 | 7 | 10 | 82 | 97 |

| 4 | Acetonitrile | 70 | 5 | 6 | 75 | 94 |

Research Findings and Best Practices

- Multi-step synthesis with careful control of reaction parameters improves yield and purity.

- Use of green chemistry principles (e.g., solvent recycling, minimizing hazardous reagents) enhances sustainability.

- Integration of in-line analytical techniques (e.g., IR, NMR) allows real-time monitoring and optimization.

- Collaboration with computational chemists can predict reaction pathways and optimize conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexadienes, alcohols, ketones, and fully saturated hydrocarbons .

Scientific Research Applications

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- involves its interaction with specific molecular targets. It can modulate various biochemical pathways, depending on its functional groups and the nature of its substituents. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6NR9FA5Efg’s properties, it is compared to two structurally analogous compounds:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

- CAS No.: 913835-84-2

- Molecular Formula: C₆H₅BBrClO₂

- Molecular Weight: 235.27 g/mol

- Similarity to this compound: 0.87 (structural isomer)

| Property | This compound | Compound A |

|---|---|---|

| Log Po/w (XLOGP3) | 2.15 | 2.10 |

| Solubility (mg/mL) | 0.24 | 0.30 |

| TPSA (Ų) | 40.46 | 40.46 |

| Synthetic Accessibility | 2.07 (moderate) | 1.95 (easier) |

| Key Structural Difference | Boron at para position | Boron at meta position |

Functional Implications:

- Both compounds exhibit high GI absorption due to similar TPSA and Log P values.

- Compound A’s slightly higher solubility may enhance bioavailability in aqueous reaction conditions .

Compound B: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

- CAS No.: 918538-05-3

- Molecular Formula: C₆H₃Cl₂N₃

- Molecular Weight: 188.01 g/mol

- Similarity to this compound: 0.71 (functional similarity in halogenation)

| Property | This compound | Compound B |

|---|---|---|

| Log Po/w (XLOGP3) | 2.15 | 1.64 |

| Solubility (mg/mL) | 0.24 | 0.45 |

| TPSA (Ų) | 40.46 | 41.93 |

| CYP Inhibition | No | Yes (CYP3A4) |

| Key Functional Difference | Boronic acid moiety | Nitrogen-rich heterocycle |

Functional Implications:

- This compound’s boronic acid group enables covalent binding to biomolecules, making it more versatile in catalysis .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the physicochemical properties of 6NR9FA5Efg?

- Methodological Answer : Begin with factorial design experiments to isolate variables influencing properties like solubility, stability, or reactivity. For example, use a 2×2 factorial design to test temperature and pH effects on degradation kinetics . Pre-experimental screening (e.g., DSC/TGA for thermal stability) should precede full-scale trials to minimize resource waste .

Q. What strategies ensure reproducible synthesis of this compound in academic settings?

- Methodological Answer : Document synthesis protocols with granular detail, including solvent purity, reaction time, and catalyst ratios. Use controlled batch experiments with triplicate runs to validate consistency. Reference IR/NMR spectra for purity verification, and cross-validate results with independent labs .

Q. How can conflicting data in early-stage studies of this compound be resolved?

- Methodological Answer : Conduct a systematic literature review to identify methodological discrepancies (e.g., instrumentation calibration differences). Replicate key experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to assess inter-lab variability .

Advanced Research Questions

Q. What multivariate statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity data. Validate models using k-fold cross-validation to avoid overfitting .

Q. How can AI-driven simulations optimize reaction pathways for this compound derivatives?

- Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms (e.g., reinforcement learning) to predict optimal reaction conditions. Train models on historical kinetic data and validate via in silico experiments before lab testing .

Q. What experimental frameworks address ethical and reproducibility challenges in this compound research?

- Methodological Answer : Adopt pre-registered protocols (e.g., on Open Science Framework) to mitigate bias. Use blinded sample analysis and third-party audits for critical datasets. Align methodologies with CRDC guidelines for chemical engineering design (e.g., subclass RDF2050108) .

Data Management & Validation

Q. How should researchers validate anomalous spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Cross-check with alternative techniques (e.g., X-ray crystallography if NMR signals are ambiguous).

- Step 2 : Apply Grubbs’ test to identify statistical outliers in replicate measurements.

- Step 3 : Collaborate with computational chemists to simulate spectra under proposed conditions .

Q. What criteria define a robust theoretical framework for this compound’s mechanistic studies?

- Methodological Answer : The framework must:

- Link hypotheses to established theories (e.g., transition-state theory for reaction mechanisms).

- Specify testable predictions (e.g., rate constants under varying pressures).

- Integrate multidisciplinary models (e.g., DFT calculations paired with experimental kinetics) .

Tables: Key Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.